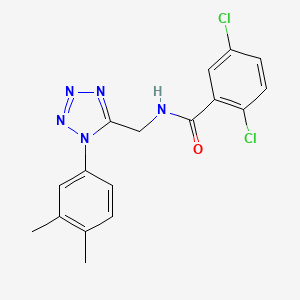

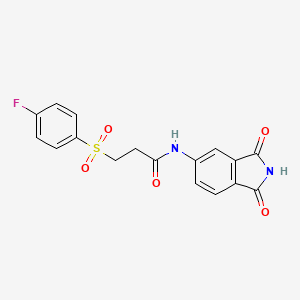

![molecular formula C13H9Cl2N3OS B2709561 4-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide CAS No. 866014-33-7](/img/structure/B2709561.png)

4-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide”, also known as CPB, is a chemical compound of interest in the scientific community due to its potential applications in fields such as pharmaceuticals, agriculture, and materials science. It has a molecular formula of C13H9Cl2N3OS, an average mass of 326.201 Da, and a monoisotopic mass of 324.984344 Da .

Synthesis Analysis

The synthesis of this compound involves a two-step process. The first step involves refluxing KSCN with 2-chlorobenzoyl chloride in acetone . The resulting filtrate from the first step is then reacted with 2-amino-5-chloropyridine . The synthesized compound and its transition metal complexes were characterized by elemental analysis, FTIR, and 1H-NMR techniques .Molecular Structure Analysis

The compound was characterized by single-crystal X-ray diffraction method. It crystallizes in the monoclinic space group P 1 2 1 / c 1, with Z = 4, and unit-cell parameters, a = 6.7140 (15) Å, b = 13.667 (3) Å, c = 15.524 (4) Å .Chemical Reactions Analysis

Thiourea derivatives like this compound can form chelates with monodentate or bidentate depending on the protonation states as neutral ligands or mono-/di-anions . The compound and its transition metal complexes were studied for their electrochemical behavior using cyclic voltammetry technique .Physical And Chemical Properties Analysis

The compound has a molecular weight of 326.2. The observed UV-visible, elemental analysis, molar conductivity, magnetic moment measurements, and solubility test revealed that the metal ion in all prepared complexes adopted four coordinated square planar structures .科学的研究の応用

Synthesis and Characterization

- The synthesis of thiourea derivatives, including 4-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide, involves the reaction of potassium thiocyanate, benzoyl chloride, and amino pyridine derivatives. These compounds have been synthesized and characterized by IR, 1H NMR, and 13C NMR spectroscopies, and their crystal structures determined using X-ray single-crystal diffraction. These compounds have shown potential for further applications due to their structural properties and reactivity (Adhami et al., 2014).

Antioxidant Activities

- Some derivatives of 4-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide have been screened for antioxidant activities using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) assays. This research shows that these compounds could have potential applications in the development of antioxidant agents (Yeşilkaynak, 2016).

Antimicrobial and Antifungal Activities

- Another area of interest is the antimicrobial and antifungal activities of these compounds. Research has demonstrated that certain derivatives exhibit significant activity against a variety of bacterial and fungal strains, suggesting their potential use in developing new antimicrobial and antifungal agents (Belz et al., 2013).

Cytotoxic Activities

- The cytotoxic activities of these compounds, particularly against various cancer cell lines, have been evaluated. Some derivatives have demonstrated significant cytotoxicity, suggesting their potential application in cancer therapy. The study of their interaction with cancer cells can lead to the development of targeted therapies (Adhami et al., 2014).

Material Science Applications

- In materials science, the unique properties of these compounds, such as their luminescent characteristics and their ability to form nano-aggregates with enhanced emission, have been explored. These properties suggest potential applications in the development of novel luminescent materials for use in electronic and photonic devices (Srivastava et al., 2017).

将来の方向性

The potential applications of thiourea derivatives for the liquid–liquid extraction and separation of some transition metals such as Cu, Au, Pd, and Pt have been investigated . Furthermore, thiourea derivatives have been studied for their antitubercular, antibacterial, antifungal, anti-thyroidal, and insecticidal properties . These areas could provide future directions for the research and application of this compound.

特性

IUPAC Name |

4-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2N3OS/c14-9-5-3-8(4-6-9)12(19)18-13(20)17-10-2-1-7-16-11(10)15/h1-7H,(H2,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQLQQSPVHOMOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

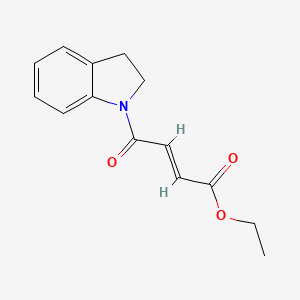

![1-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-4-[2-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B2709479.png)

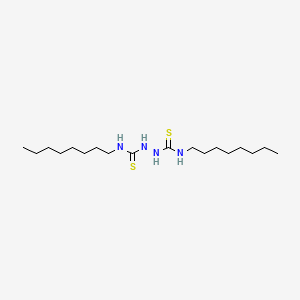

![N-(2-(1H-pyrazol-1-yl)ethyl)-4-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2709481.png)

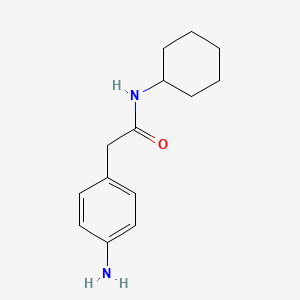

![[1-(Fluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2709482.png)

![1-(indolin-1-yl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2709496.png)

![5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2709497.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea](/img/structure/B2709501.png)